

Using CRISPR/Cas9 to Interrogate TYK2 Function in Immune Signaling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *UyCT2*

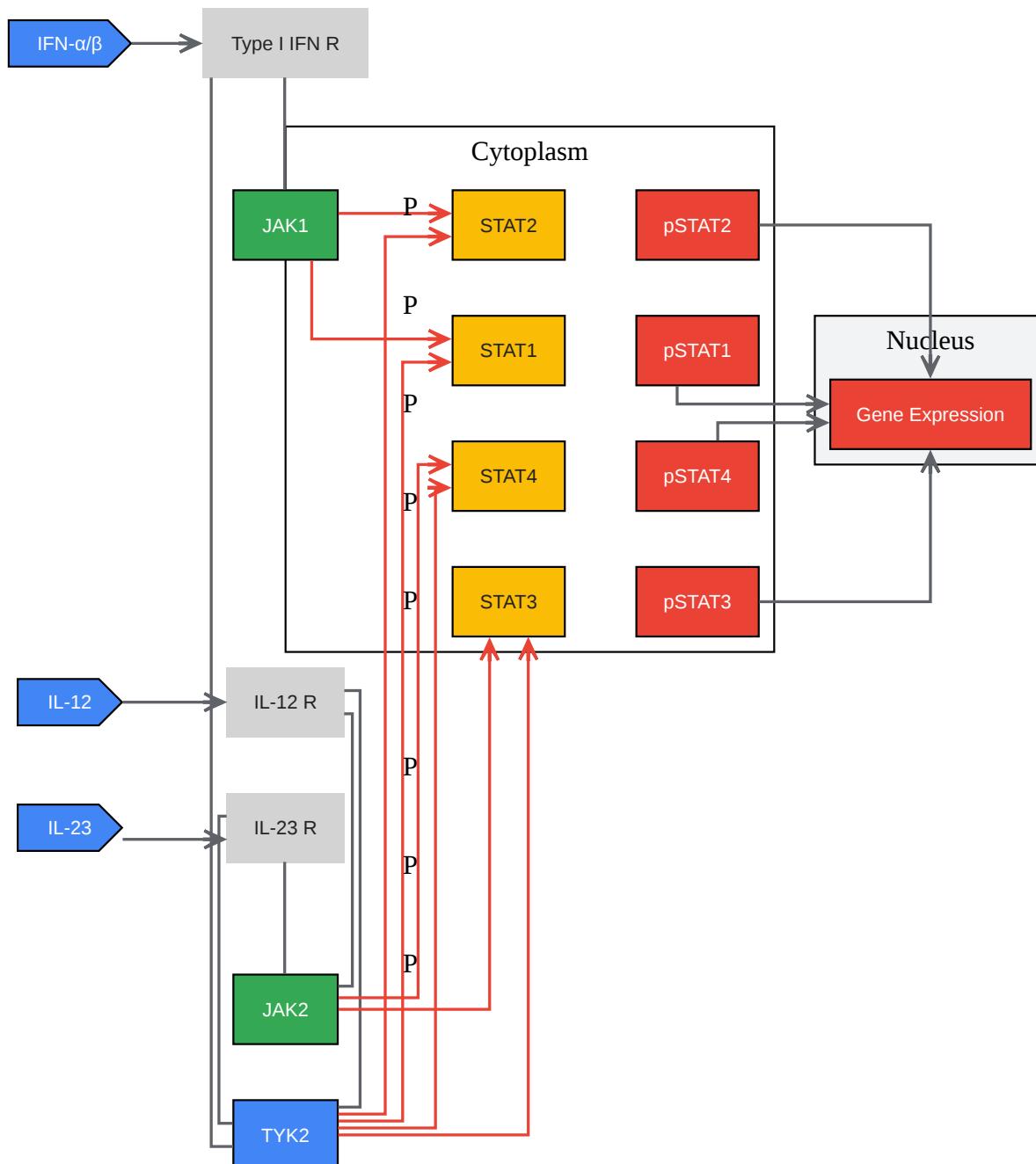
Cat. No.: *B1575638*

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

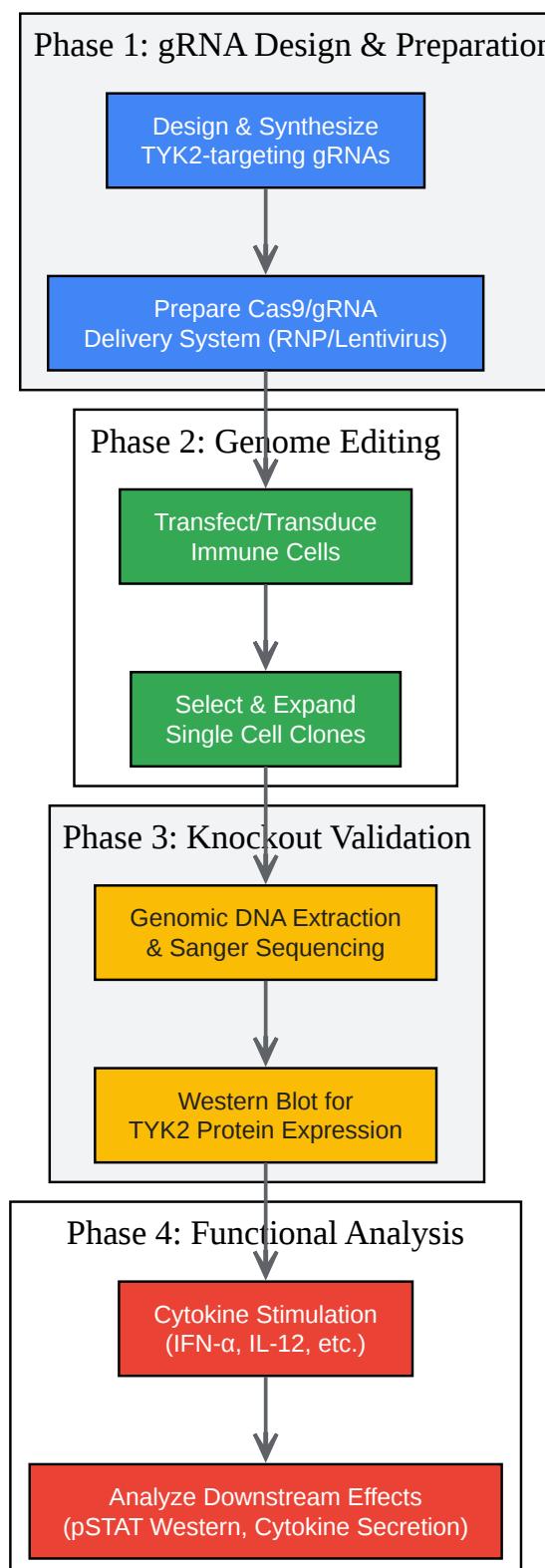
Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical intracellular enzyme that mediates signaling for a key subset of cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons (IFNs).^{[1][2][3]} These signaling pathways are integral to both innate and adaptive immunity, and their dysregulation is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases such as psoriasis, lupus, and rheumatoid arthritis.^{[2][4][5]} Consequently, TYK2 has emerged as a promising therapeutic target.^{[5][6]}


The CRISPR/Cas9 system provides a powerful tool for precisely knocking out the TYK2 gene in relevant cell models, enabling researchers to dissect its specific roles in cytokine signaling cascades and cellular functions. This document provides detailed application notes and protocols for utilizing CRISPR/Cas9 to create TYK2 knockout immune cell lines and for performing functional assays to characterize the phenotypic consequences.

TYK2 Signaling Pathways

TYK2 forms heterodimers with other JAK family members (JAK1 or JAK2) to transduce signals downstream of cytokine receptor engagement.^{[1][7]} Upon cytokine binding, the associated JAKs, including TYK2, are activated and phosphorylate the cytoplasmic tails of the cytokine receptors. This creates docking sites for Signal Transducer and Activator of Transcription

(STAT) proteins, which are then themselves phosphorylated by the JAKs. Activated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes, leading to various cellular responses such as differentiation, proliferation, and cytokine production.[4][5]


The diagram below illustrates the central role of TYK2 in mediating key cytokine signaling pathways.

[Click to download full resolution via product page](#)

Caption: TYK2-mediated cytokine signaling pathways.

Experimental Workflow for Studying TYK2 Function

The following diagram outlines the general workflow for creating and validating TYK2 knockout cell lines and performing subsequent functional analysis.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for TYK2 knockout and functional analysis.

Quantitative Data Summary

The following tables summarize the expected quantitative outcomes of TYK2 knockout on key signaling events, based on published data.

Table 1: Effect of TYK2 Knockout on IFN- α -Induced STAT Phosphorylation

Cell Line	Analyte	Fold Change vs. Wild-Type (WT)	Reference
Human iPSCs	pSTAT1	Abrogated	[8]
Human iPSCs	pSTAT2	Abrogated	[8]
Jurkat	pSTAT1	Dose-dependent inhibition	[1]
Karpas-299	pSTAT1	Dose-dependent inhibition	[1]
Jurkat	pSTAT3	Dose-dependent inhibition	[1]
Karpas-299	pSTAT3	Dose-dependent inhibition	[1]

Table 2: Effect of TYK2 Knockout on IL-12 and IL-10-Induced STAT Phosphorylation

Cell Line	Cytokine	Analyte	Fold Change vs. Wild-Type (WT)	Reference
NK-S1	IL-12	pSTAT4	Dose-dependent inhibition	[1]
Jurkat	IL-10	pSTAT3	Dose-dependent inhibition	
K-562	IL-10	pSTAT3	Dose-dependent inhibition	

Table 3: Effect of TYK2 Knockout on Cytokine Production

Cell Line	Stimulant	Analyte	Fold Change vs. Wild-Type (WT)	Reference
NK-S1	IL-12	IFN- γ	Drastically reduced	[1]
ALCL cells	-	IL-10	Reduced	
ALCL cells	-	IL-22	Reduced	

Experimental Protocols

Protocol 1: Generation of TYK2 Knockout Immune Cells using CRISPR/Cas9 Ribonucleoprotein (RNP)

Electroporation

This protocol is suitable for hematopoietic cell lines that are difficult to transfect using lipid-based reagents.

Materials:

- Cell Line: Human T cell line (e.g., Jurkat) or other relevant immune cell line.
- Cas9 Nuclease: Purified, high-fidelity *S. pyogenes* Cas9 nuclease.
- gRNA: Synthetic single guide RNA targeting human TYK2. It is recommended to test 2-3 different gRNA sequences.
 - Note: Specific, validated gRNA sequences should be obtained from peer-reviewed literature or designed using reputable online tools.
- Electroporation System: (e.g., Lonza 4D-Nucleofector™ or similar).
- Electroporation Buffer: Cell line-specific nucleofector solution.

- Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- 96-well plates for single-cell cloning.

Methodology:

- Cell Culture: Maintain the target immune cell line in appropriate culture conditions, ensuring cells are in the logarithmic growth phase and have high viability (>95%).
- RNP Complex Formation: a. In a sterile microcentrifuge tube, mix the synthetic gRNA and Cas9 nuclease at a 1.5:1 molar ratio. b. Incubate at room temperature for 15 minutes to allow for RNP complex formation.
- Cell Preparation for Electroporation: a. Harvest cells and count them. For a standard nucleofection, 2×10^5 to 1×10^6 cells are typically used. b. Centrifuge the cells and resuspend the pellet in the appropriate nucleofector solution to the desired cell concentration, as per the manufacturer's instructions.
- Nucleofection: a. Add the pre-formed RNP complex to the cell suspension and mix gently. b. Transfer the mixture to an electroporation cuvette. c. Electroporate the cells using a pre-optimized program for your specific cell line.
- Post-Electroporation Culture: a. Immediately after electroporation, add pre-warmed culture medium to the cuvette and gently transfer the cells to a culture plate. b. Culture the cells for 48-72 hours.
- Single-Cell Cloning: a. After 72 hours, perform limiting dilution in 96-well plates to isolate single-cell clones. b. Expand the single-cell clones for subsequent validation.

Protocol 2: Validation of TYK2 Knockout

Part A: Genomic DNA Analysis by Sanger Sequencing

- Genomic DNA Extraction: Extract genomic DNA from expanded single-cell clones using a commercial kit.
- PCR Amplification: Amplify the genomic region of TYK2 targeted by the gRNA using flanking primers.

- Sanger Sequencing: Purify the PCR product and send it for Sanger sequencing.
- Analysis: Analyze the sequencing chromatograms for the presence of insertions or deletions (indels) that result in a frameshift mutation.

Part B: Protein Expression Analysis by Western Blot

- Cell Lysis: Lyse wild-type (WT) and putative knockout clones in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: a. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. b. Transfer the separated proteins to a PVDF membrane.
- Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against TYK2 overnight at 4°C. c. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate. e. Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
- Analysis: Confirm the absence of the TYK2 protein band in the knockout clones compared to the WT control.

Protocol 3: Functional Analysis of TYK2 Knockout Cells - Cytokine Stimulation and STAT Phosphorylation

This protocol details the assessment of the IL-12 signaling pathway. The same principles can be applied to other TYK2-dependent cytokines like IFN-α (analyzing pSTAT1/pSTAT2) or IL-23 (analyzing pSTAT3).

Materials:

- Cell Lines: Validated TYK2 knockout clones and wild-type control cells.

- Recombinant Human IL-12.
- Serum-free medium.
- Phosphatase inhibitors.
- Primary Antibodies: Rabbit anti-phospho-STAT4 (Tyr693) and Rabbit anti-total STAT4.
- Secondary Antibody: HRP-conjugated anti-rabbit IgG.

Methodology:

- Cell Starvation: a. Harvest WT and TYK2 knockout cells. b. Wash the cells with PBS and resuspend them in serum-free medium. c. Starve the cells for 4-6 hours to reduce basal signaling.
- Cytokine Stimulation: a. Plate the starved cells at a density of $1-2 \times 10^6$ cells/mL. b. Stimulate the cells with recombinant human IL-12 (e.g., at a final concentration of 20 ng/mL) for 15-30 minutes at 37°C. Include an unstimulated control for each cell line.
- Cell Lysis: a. Immediately after stimulation, place the cells on ice and centrifuge at 4°C. b. Discard the supernatant and lyse the cell pellet in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
- Western Blotting for pSTAT4: a. Perform protein quantification, SDS-PAGE, and membrane transfer as described in Protocol 2. b. Immunoblotting: i. Block the membrane as previously described. ii. Incubate the membrane with the primary antibody against phospho-STAT4 overnight at 4°C. iii. Proceed with washing, secondary antibody incubation, and detection. c. Stripping and Re-probing: i. After imaging, strip the membrane using a mild stripping buffer. ii. Re-probe the membrane with the primary antibody against total STAT4 to confirm that the lack of signal in knockout cells is not due to a lack of STAT4 protein.
- Data Analysis: Quantify the band intensities using densitometry software. Normalize the pSTAT4 signal to the total STAT4 signal. Compare the level of IL-12-induced STAT4 phosphorylation in TYK2 knockout cells to that in WT cells. A significant reduction or complete abrogation of the pSTAT4 signal is expected in the knockout cells.[\[3\]](#)

Conclusion

The CRISPR/Cas9 system offers a robust and precise method for generating TYK2 knockout cell lines, which are invaluable tools for investigating the specific roles of TYK2 in health and disease. The protocols outlined in this document provide a comprehensive framework for creating and validating these cell lines, as well as for conducting functional assays to characterize the impact of TYK2 loss on key immune signaling pathways. By employing these techniques, researchers can further elucidate the intricate functions of TYK2 and accelerate the development of novel therapeutics for a range of immune-mediated disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. academic.oup.com [academic.oup.com]
- 2. A Restricted Role for TYK2 Catalytic Activity in Human Cytokine Responses Revealed by Novel TYK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Reactome | TYK2-dependent STAT1 and STAT3 phosphorylation [reactome.org]
- 6. researchgate.net [researchgate.net]
- 7. The type 1 diabetes gene TYK2 regulates β -cell development and its responses to interferon- α - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dependency on the TYK2/STAT1/MCL1 axis in anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Using CRISPR/Cas9 to Interrogate TYK2 Function in Immune Signaling]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1575638#using-crispr-cas9-to-study-tyk2-function>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com